Pentmethrin

Vue d'ensemble

Description

Permethrin, also known as Pentmethrin, is a medication and an insecticide . It is used to treat scabies and lice and is applied to the skin as a cream or lotion . As an insecticide, it can be sprayed onto outer clothing or mosquito nets to kill the insects that touch them .

Synthesis Analysis

Permethrin is a synthetic pyrethroid insecticide that is a chlorinated, synthetic form of pyrethrum, a popular natural insecticide derived from chrysanthemum flowers . It has multiple uses as an insecticide in household insect foggers, tick and flea spray for yards and pets, as a spray for agricultural and livestock products, and for mosquito abatement .

Molecular Structure Analysis

Permethrin has two diastereomers that possess different chemical, physical, and toxicological properties . Both permethrin and PBO are rather hydrophobic and have no polar functional groups . They are very insoluble in water but soluble with water-miscible organic solvents .

Chemical Reactions Analysis

Permethrin acts on the nerve cell membrane to disrupt the sodium channel current by which the polarization of the membrane is regulated . Delayed repolarization and paralysis of the pests are the consequences of this disturbance .

Physical and Chemical Properties Analysis

Permethrin is a pyrethroid insecticide commonly used in the treatment of lice infestations and scabies . It is a yellow to light orange-brown, low melting solid or viscous liquid .

Applications De Recherche Scientifique

Liposome Formulation for Tumor Treatment

Researchers developed a liposome formulation of pentamidine for oncology applications, targeting improved biodistribution and tumor accumulation. This formulation was designed to minimize toxicities associated with systemic administration, particularly renal toxicity. The optimized liposomal delivery showed significantly lower clearance and higher drug exposure in tumor-bearing mice compared to free drug, indicating its potential for solid tumor treatment (Mérian et al., 2015).

β-Cyclodextrin Complex for Enhanced Drug Properties

A study explored encapsulating pentamidine isethionate (PNT) into β-cyclodextrin to improve its physical and chemical properties. This strategy aimed at enhancing the drug's efficacy in treating leishmaniasis. The inclusion process was characterized by combining thermodynamic and structural approaches, indicating the formation of different supramolecular complexes. The inclusion complex showed a significant reduction in parasite load compared to free PNT (De Paula et al., 2012).

Cyanine Reactivity for Optical Imaging and Drug Delivery

Pentamethine cyanines, which includes pentamethrin, have been used in fluorescence-based applications due to their unique chemical features. Recent studies have focused on manipulating cyanine chromophore reactivity to address challenges in imaging and drug delivery. Novel chemistries involving cyanine chromophores have been developed, enhancing fluorescence quantum yield and enabling super-resolution microscopy. This research has broad implications for complex imaging and drug delivery applications (Gorka et al., 2018).

Mesoporous Silica Nanoparticles for Controlled Drug Release

A study investigated the use of mesoporous silica nanoparticles (MSNs) for encapsulating and controlling the release of pentamidine. This approach aimed to address the nephrotoxicity associated with systemic administration. MSN-COOH showed the highest loading capacity for pentamidine, demonstrating that MSN-COOH could be a promising system for controlled drug release (Peretti et al., 2018).

Mécanisme D'action

Safety and Hazards

Permethrin is more toxic to insects than it is to people and dogs . This is because insects can’t break it down as quickly as people and dogs . Cats are more sensitive to permethrin than dogs or people because it takes their bodies a long time to break it down . If people eat permethrin it could cause sore throat, abdominal pain, nausea and vomiting . People that have breathed in permethrin have had irritation in the nose and lungs, difficulty breathing, headaches, dizziness, nausea and vomiting .

Orientations Futures

Permethrin and tetramethrin had highly toxic effects in the in vitro models of mussels even at low concentrations . Permethrin and cypermethrin were found to stimulate the multiplication of cultured organotrophic bacteria and actinomycetes, and to inhibit fungi growth and the enzymatic activity of the soil, reducing the soil biochemical fertility index (BA) by 27.7% .

Propriétés

IUPAC Name |

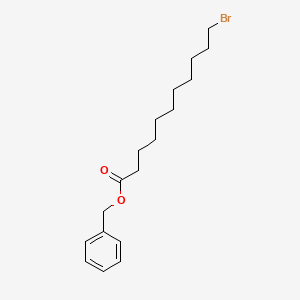

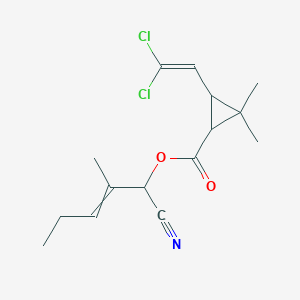

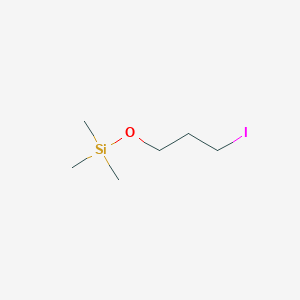

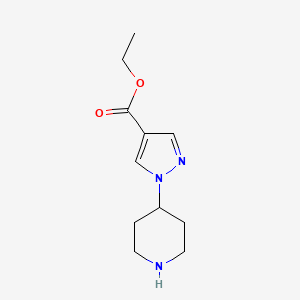

(1-cyano-2-methylpent-2-enyl) 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19Cl2NO2/c1-5-6-9(2)11(8-18)20-14(19)13-10(7-12(16)17)15(13,3)4/h6-7,10-11,13H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKWOGKNOZXPLBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C(C)C(C#N)OC(=O)C1C(C1(C)C)C=C(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058186 | |

| Record name | Pentmethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79302-84-4 | |

| Record name | Pentmethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(dimethylamino)ethyl]benzene-1,2-diamine](/img/structure/B3057251.png)

![9,9'-Spirobi[fluorene]-2-carbonitrile](/img/structure/B3057261.png)